Ethyl 6-ethynylpyridazine-1(6H)-carboxylate
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Overview
Description
Ethyl 6-ethynylpyridazine-1(6H)-carboxylate, also known as EPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate involves its ability to inhibit tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules and inhibiting cell division. This compound has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate is its simple and efficient synthesis method, which makes it easily accessible for laboratory experiments. This compound has also shown promising results in various scientific research fields, making it a versatile compound for further exploration. However, one of the limitations of this compound is its low solubility in water, which may limit its potential applications in certain fields.
Future Directions
There are several future directions for the research and development of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate. One potential direction is the synthesis of this compound derivatives with improved solubility and potency. Another direction is the investigation of this compound's potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound as a precursor for the synthesis of metal-organic frameworks and other materials could also be explored further. Overall, this compound has shown promising potential for various scientific research applications, and further studies are needed to fully explore its capabilities.
Synthesis Methods
Ethyl 6-ethynylpyridazine-1(6H)-carboxylate can be synthesized using a simple and efficient method that involves the reaction of 6-ethynylpyridazine-1-carboxylic acid with ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in high yield after purification.
Scientific Research Applications
Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has shown potential applications in various scientific research fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization. It has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds. In materials science, this compound has been studied for its potential as a precursor for the synthesis of metal-organic frameworks.
properties
CAS RN |
157465-71-9 |
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Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
ethyl 3-ethynyl-3H-pyridazine-2-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-3-8-6-5-7-10-11(8)9(12)13-4-2/h1,5-8H,4H2,2H3 |
InChI Key |
UFGDBDCHFARDTL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(C=CC=N1)C#C |
Canonical SMILES |
CCOC(=O)N1C(C=CC=N1)C#C |
synonyms |
1(6H)-Pyridazinecarboxylic acid, 6-ethynyl-, ethyl ester |
Origin of Product |
United States |
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